5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a piperazine moiety bearing a 2-methoxybenzoyl group. This compound is structurally characterized by two methoxy groups, which confer electron-donating properties, and a rigid oxazole ring that may influence binding interactions in biological systems .
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)21-25-19(15-24)23(31-21)27-13-11-26(12-14-27)22(28)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDMENULLOFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine moiety. Common reagents used in the synthesis include methoxyphenyl derivatives, piperazine, and various catalysts and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension and cardiac arrhythmias.
Neuropharmacology: It is investigated for its potential effects on neurotransmitter systems, including serotonin and dopamine receptors, which are relevant for treating neurological disorders.
Chemical Biology: The compound is used in studies involving molecular docking and dynamics simulations to understand its interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to physiological effects such as vasodilation or neurotransmitter release . The pathways involved may include G-protein-coupled receptor signaling and downstream effector mechanisms .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Compounds
Notes:
Biological Activity
The compound 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile , often abbreviated as MBOZP, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of MBOZP, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
MBOZP is characterized by a complex structure that includes an oxazole ring, a piperazine moiety, and a carbonitrile group, along with methoxybenzoyl and methoxyphenyl substituents. The molecular formula is , and its molecular weight is approximately 384.46 g/mol. The compound's unique structural features suggest a diverse range of biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 384.46 g/mol |
| Functional Groups | Oxazole, Piperazine, Carbonitrile |
| LogP | 3.8321 |
| Polar Surface Area | 70.964 Ų |
1. Antimicrobial Activity
MBOZP has shown promising antibacterial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of certain pathogens, suggesting its potential as a lead compound for developing new antibiotics. However, further investigations are required to evaluate its efficacy against a broader spectrum of bacteria and to elucidate the underlying mechanisms of action.
2. Kinase Inhibition
Recent research has identified MBOZP as a potential kinase inhibitor , targeting specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating cell proliferation and survival; thus, inhibiting these enzymes could be beneficial in treating diseases characterized by dysregulated kinase activity, such as cancer. Studies suggest that MBOZP may interfere with the phosphorylation processes essential for cancer cell growth.
Understanding the mechanism of action for MBOZP is critical for its therapeutic development. The compound may interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. For instance, it may modulate dopaminergic and serotonergic pathways, potentially affecting mood regulation and neuronal signaling .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of MBOZP against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent. Further research is necessary to determine its minimum inhibitory concentration (MIC) values and mechanism of action.
Case Study 2: Kinase Inhibition Profile
In vitro assays were conducted to assess the kinase inhibition profile of MBOZP. The compound demonstrated selective inhibition against specific kinases involved in cancer progression. These findings suggest that MBOZP could be developed into a therapeutic agent targeting kinase-related disorders.
Comparative Analysis with Similar Compounds
To contextualize MBOZP's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(2-pyridin-3-yl)-1,3-benzoxazol-5-yl)benzamide | Benzamide derivative with pyridine | Anticancer |
| 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Pyrazole-based structure | Neuroprotective |
| 2-Methyl-N-(pyridinyl)carboxamide | Simple nitrogen heterocycle | Antimicrobial |
MBOZP stands out due to its unique combination of an oxazole ring with a piperazine moiety and methoxy substituents, which may enhance selectivity and potency compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
